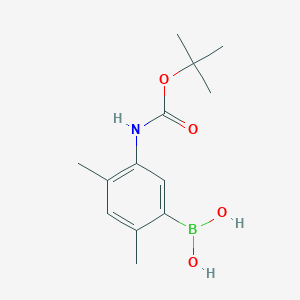

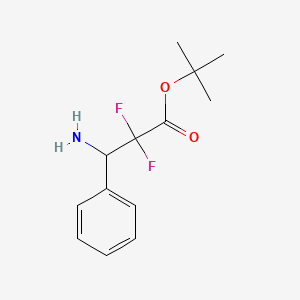

5-(BOC-Amino)-2,4-dimethylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"5-(BOC-Amino)-2,4-dimethylphenylboronic acid" is a compound of interest due to its potential applications in catalysis and synthesis. The compound has been studied in the context of catalyzing dehydrative amidation between carboxylic acids and amines, suggesting its potential as a catalyst for α-dipeptide synthesis .

Synthesis Analysis

The synthesis of "5-(BOC-Amino)-2,4-dimethylphenylboronic acid" involves the addition of 1,3-dimethyl barbituric acid to 3,4,5-tris(alkoxy)benzoyl chloride at room temperature in the presence of pyridine. This process results in the formation of difluoroboron complexes, which have been characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of "5-(BOC-Amino)-2,4-dimethylphenylboronic acid" has been explored in the context of its potential as a building block for triazole-based scaffolds. Ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been employed to prepare a protected version of the triazole amino acid, which has shown promise in the synthesis of triazole-containing dipeptides and HSP90 inhibitors .

Chemical Reactions Analysis

The compound has been involved in chemical reactions related to the preparation of collections of peptidomimetics or biologically active compounds based on the triazole scaffold. The developed protocol based on the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has demonstrated regiocontrol in the cycloaddition process, leading to the synthesis of triazole-containing dipeptides and potential HSP90 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(BOC-Amino)-2,4-dimethylphenylboronic acid" have been explored in the context of its liquid crystal properties. The compound has been found to exhibit enantiotropic thermotropic liquid crystalline mesophases, and its mesomorphic, thermo-morphologic, and thermotropic properties have been thoroughly investigated using various techniques .

Relevant Case Studies

The compound has shown potential as a catalyst for dehydrative amidation and as a building block for the synthesis of biologically active compounds. Additionally, its liquid crystal properties have been studied, providing insights into its potential applications in materials science and related fields.

The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.

1,3-Dimethyl-5-(3,4,5-tris(alkoxy)benzoyl) barbituric acid derivatives and their liquid crystalline difluoroboron complexes: Synthesis, characterization and comparative investigations of mesomorphic, thermotropic and thermo-morphologic properties

Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the dimroth rearrangement.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-8-6-9(2)11(7-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJLMCDUFFNXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)C)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(BOC-Amino)-2,4-dimethylphenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)

![N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride](/img/structure/B2514592.png)

![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)